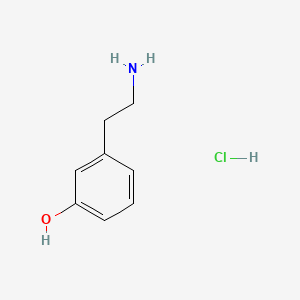

3-(2-Aminoethyl)phenol hydrochloride

Description

Contextualization of 3-(2-Aminoethyl)phenol Hydrochloride within Biogenic Amines

This compound is the hydrochloride salt of m-tyramine (B1210026), a naturally occurring biogenic amine. nih.govnih.gov Biogenic amines are organic nitrogenous compounds that have physiological roles in plants and animals. wikipedia.org M-tyramine, also known as 3-hydroxyphenethylamine, is a structural isomer of the more widely known p-tyramine (4-hydroxyphenethylamine). wikipedia.orgwikipedia.org It is classified as an endogenous trace amine and a neuromodulator. wikipedia.org

As a trace amine, m-tyramine is found in the nervous system in much lower concentrations than classical neurotransmitters like dopamine (B1211576) and serotonin. Despite its low levels, it plays a role in modulating the activity of these major neurotransmitter systems. wikipedia.orgwikipedia.org M-tyramine is biosynthesized in humans from the amino acid m-tyrosine and can be further metabolized into dopamine. wikipedia.org Its structural relationship to phenethylamine (B48288) places it within a critical family of neuromodulators that influence the adrenergic and dopaminergic systems. wikipedia.orgwikipedia.org

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-aminoethyl)phenol;hydrochloride nih.gov |

| Molecular Formula | C₈H₁₂ClNO nih.gov |

| Molecular Weight | 173.64 g/mol nih.gov |

| CAS Number | 3458-98-8 nih.gov |

| Parent Compound | m-Tyramine nih.govnih.gov |

Significance of Phenolic Aminoethyl Compounds in Research

The combination of a phenol (B47542) group (a hydroxyl group attached to a benzene (B151609) ring) and an aminoethyl side chain creates a class of compounds with significant interest in biological research. The phenolic hydroxyl group can participate in hydrogen bonding and can be a key feature for receptor binding and antioxidant activity. The aminoethyl group is characteristic of many neurotransmitters and allows these molecules to interact with monoamine transporters and receptors. nih.gov

Phenolic aminoethyl compounds are fundamental to the study of structure-activity relationships (SAR). nih.gov By modifying the position of the hydroxyl group on the phenyl ring (ortho-, meta-, or para-), as well as making other substitutions, researchers can systematically investigate how molecular structure affects biological activity. nih.gov This approach is crucial for developing targeted therapies for a variety of conditions, particularly neuropsychiatric disorders where monoamine systems are implicated. nih.govnih.gov For example, research into derivatives of β-phenethylamine (β-PEA) helps to identify structural features responsible for the inhibition of dopamine reuptake, a key mechanism in the action of many psychoactive substances. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound, primarily through its parent compound m-tyramine, is largely focused on its role as a neuromodulator and as a structural tool in medicinal chemistry.

One major research trajectory is its use in the study of monoamine transporters, particularly the dopamine transporter (DAT). nih.gov As a structural analog of phenethylamine and an isomer of tyramine (B21549), it serves as a valuable compound for probing the binding sites of these transporters. nih.govwikipedia.org Studies on various phenethylamine derivatives aim to elucidate the specific structural requirements for inhibiting dopamine reuptake. nih.gov This line of research is critical for designing novel compounds that could have therapeutic potential for conditions related to dopamine dysregulation. nih.gov

Another area of investigation stems from its identity as an endogenous trace amine. wikipedia.org Research explores how m-tyramine and its isomers influence the release and activity of major neurotransmitters like dopamine and norepinephrine (B1679862). wikipedia.orgwikipedia.org Understanding the physiological roles of trace amines like m-tyramine can provide insights into the complex regulation of neuronal circuits and may reveal new targets for therapeutic intervention in neurological and psychiatric disorders. nih.gov The compound is therefore used as a reference substance in studies identifying and quantifying trace amines in biological samples. wikipedia.org

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-(2-aminoethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIWCKXKQGMMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

588-05-6 (Parent) | |

| Record name | m-Tyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20188137 | |

| Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3458-98-8, 588-05-6 | |

| Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3458-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxyphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 3 2 Aminoethyl Phenol Hydrochloride

Foundational Synthetic Routes to 3-(2-Aminoethyl)phenol Precursors

The synthesis of the core structure, 3-(2-Aminoethyl)phenol, often referred to as m-Tyramine (B1210026), relies on several foundational routes starting from readily available phenolic intermediates.

Nucleophilic Substitution Approaches on Halogenated Phenolic Intermediates

The substitution of a halogen on an aromatic ring by a nucleophile is a challenging but viable route. The carbon-halogen bonds in aryl halides are significantly stronger than in alkyl halides, making them resistant to standard nucleophilic substitution (SN1 or SN2) reactions. libretexts.orglibretexts.org For a reaction to proceed, the aryl halide typically requires activation by strongly electron-withdrawing groups (such as a nitro group) at the ortho or para positions. libretexts.org

However, alternative strategies exist. One approach involves the reaction of a suitably protected 3-halophenol with a reagent that introduces the two-carbon aminoethyl side chain. For instance, a method for a similar compound, 4-(2-aminoethyl)phenol, involves heating 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid to form the 4-(2-bromoethyl)phenol (B83804) intermediate. google.com This intermediate can then undergo amination by treatment with ammonia (B1221849) in methanol (B129727) to yield the final product. google.com This general principle can be adapted for the meta-substituted isomer.

Modern methods have leveraged radical-mediated pathways to activate otherwise inert aryl halides for nucleophilic substitution. By generating a phenoxyl radical from a halophenol, the radical itself acts as a powerful electron-withdrawing group, facilitating the substitution of the halide with a nucleophile under mild conditions. osti.gov

Table 1: Example of Nucleophilic Substitution for Phenethylamine (B48288) Synthesis This table illustrates a general concept for a related isomer, as direct examples for the meta-position are less common in general literature.

| Starting Material | Intermediate | Reagents & Conditions | Product | Key Insight |

|---|---|---|---|---|

| 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol | 4-(2-bromoethyl)phenol | 1. HBr, 120-130°C 2. NH3 in Methanol, 10-15°C | 4-(2-aminoethyl)phenol | Conversion of a hydroxyl group to a bromo leaving group, followed by amination. google.com |

Reduction of Nitro Precursors under Acidic Conditions

A more common and robust method for preparing amino-substituted phenols involves the reduction of a corresponding nitro precursor. The synthesis typically starts with a phenolic compound that undergoes nitration, followed by a reaction to build the ethyl side chain, and finally, reduction of the nitro group. A key precursor is 3-(2-nitrovinyl)phenol, which can be reduced to 3-(2-aminoethyl)phenol.

The reduction of aromatic nitro compounds to amines is frequently carried out using metals in acidic media, such as iron and hydrochloric acid (the Béchamp reaction), which is a long-standing industrial process. nih.gov Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or platinum in the presence of a strong acid is also a conventional and effective method. google.com The acidic environment is crucial as it prevents the oxidation of the resulting aminophenol, which is otherwise susceptible to degradation. nih.gov A method using hydroiodic acid (HI) in conjunction with hypophosphorous acid (H₃PO₂) has also been developed, offering the advantage of an easy work-up where the excess acid can be removed under reduced pressure. nih.gov

Table 2: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Béchamp Reaction | Iron (Fe), Hydrochloric Acid (HCl) | Aqueous, elevated temperature | Cost-effective, widely used industrially. | nih.gov |

| Catalytic Hydrogenation | H2 gas, Pd/C or PtO2 catalyst, Acidic solvent | Pressurized H2, room or elevated temp. | High yield, clean reaction. | google.com |

| Hydroiodic Acid Reduction | Hydroiodic Acid (HI), Hypophosphorous Acid (H₃PO₂) | Heating | Simple work-up (evaporation of acid). | nih.gov |

| Lithium Aluminium Hydride | LiAlH4 | Anhydrous THF, 0°C to room temp. | Effective for reducing nitroalkenes (e.g., 2-(2-nitrovinyl)phenol). | chemicalbook.com |

Amination Reactions of Substituted Phenols

Direct amination of phenols represents a highly atom-economical approach to forming the crucial carbon-nitrogen bond. Traditional methods often require harsh conditions or the use of transition metals. organic-chemistry.org However, recent advancements have led to more efficient protocols.

Rhodium-catalyzed amination allows for the direct coupling of phenols with amines, producing anilines with water as the only byproduct. organic-chemistry.orgacs.org This method utilizes an arenophilic rhodium catalyst that facilitates the keto-enol tautomerization of the phenol (B47542), enabling a subsequent dehydrative condensation with an amine. organic-chemistry.org Another strategy employs a thermally stable single-site palladium catalyst on cerium oxide (Pd/CeO₂), which can selectively aminate phenols without the need for an external hydrogen source. researchgate.net Furthermore, metal-free amination methods have been developed, offering environmental and cost benefits by avoiding transition metal catalysts altogether. organic-chemistry.org

Conversion to Hydrochloride Salt

Once the free base, 3-(2-Aminoethyl)phenol, is synthesized and purified, it is converted to its hydrochloride salt to improve properties such as stability and solubility. nih.gov The free base is strongly basic, with a pKₐ of 9.83 for its conjugate acid, and readily forms a stable crystalline hydrochloride salt. wikipedia.org

Factors Influencing Salt Formation and Purity

The formation of a hydrochloride salt is typically achieved by treating a solution of the amine base with hydrogen chloride. google.com The HCl can be introduced as a gas, an aqueous solution, or a solution in an anhydrous organic solvent like diethyl ether or isopropanol (B130326). google.comacs.org

Several factors are critical to obtaining a pure, crystalline product with a high yield:

Solvent System: The choice of solvent is paramount. The free base should be soluble, while the resulting hydrochloride salt should have limited solubility to allow for precipitation and efficient isolation. Using aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water. google.com Anhydrous conditions are often preferred to prevent the formation of hydrates and to obtain specific crystalline forms (polymorphs). nih.govgoogle.com

Stoichiometry and pH: The precise addition of one equivalent of HCl is necessary. The pKₐ rule suggests that for a stable salt to form, the pKₐ of the base should be at least two units higher than the pKₐ of the counterion's conjugate acid. nih.govpharmtech.com

Crystallization Conditions: The rate of cooling, agitation, and the presence of seed crystals can influence the crystal size, form (polymorphism), and purity of the final product. google.com Variations in crystal structure can significantly impact the physical properties of the compound. google.com

Purity of the Free Base: The purity of the starting 3-(2-Aminoethyl)phenol is crucial, as impurities can be incorporated into the salt's crystal lattice, affecting the final purity and physical characteristics.

Advanced Synthetic Strategies

Modern organic synthesis seeks to develop more efficient, sustainable, and scalable routes. For phenethylamine structures like 3-(2-Aminoethyl)phenol, several advanced strategies are applicable. These often focus on novel ways to construct the key carbon-carbon and carbon-nitrogen bonds.

Advanced methods for assembling the phenethylamine skeleton include: wikipedia.org

Heck Reaction: Coupling of a phenyl derivative with an N-vinyloxazolone, followed by hydrogenation.

Cross-Coupling Reactions: Suzuki or Negishi-type cross-coupling reactions using β-amino organozinc or organolithium reagents with a brominated or otherwise activated phenol derivative.

Flow Chemistry: The use of continuous flow reactors can improve reaction efficiency, safety, and scalability, particularly for energetic reactions like nitrations or reactions involving hazardous reagents.

Biocatalysis: Employing enzymes for specific transformations, such as decarboxylation of amino acids, can offer high selectivity and environmentally benign conditions. For example, aromatic L-amino acid decarboxylase can produce phenethylamine derivatives from their corresponding amino acid precursors. wikipedia.org

These advanced strategies aim to shorten synthetic routes, reduce waste, and provide access to complex molecules with greater control over stereochemistry and functionality. unito.it

Adapting Patented Industrial Protocols for Scalable Production

The large-scale synthesis of phenylethylamines, including 3-(2-Aminoethyl)phenol hydrochloride, often relies on robust and high-yielding chemical transformations. Several patented industrial methods for analogous compounds can be adapted for its production. Key strategies include the reduction of corresponding nitro compounds, nitriles, or amides, and the demethylation of methoxy (B1213986) precursors.

One prevalent industrial approach involves the catalytic hydrogenation of a substituted β-nitrostyrene . For the synthesis of 3-(2-Aminoethyl)phenol, this would typically start from 3-hydroxybenzaldehyde (B18108). The Henry reaction of 3-hydroxybenzaldehyde with nitromethane (B149229) would yield 3-hydroxy-β-nitrostyrene. Subsequent reduction of this intermediate, often using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, simultaneously reduces the nitro group and the double bond to afford the desired phenethylamine. google.com A Japanese patent describes a similar process where catalytic reduction of β-nitrostyrene derivatives in an alcohol solvent containing an inorganic mineral acid proceeds efficiently at or below room temperature, leading to high yields of the corresponding phenethylamines. google.com Advantageously, if a benzyloxy-protected starting material is used, the benzyl (B1604629) group can be cleaved under the same hydrogenation conditions to reveal the phenol. google.com

Another scalable method is the reduction of a nitrile . The synthesis would commence with 3-hydroxyphenylacetonitrile, which can be reduced to 3-(2-Aminoethyl)phenol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

A third approach is the reduction of a phenylacetamide derivative . A Chinese patent details a method for preparing phenylethylamine by reducing phenylacetamide with zinc borohydride (B1222165) in a tetrahydrofuran (B95107) solution, touting high yields and minimal side reactions. google.com This methodology could be adapted using 3-hydroxyphenylacetamide as the starting material.

Finally, the demethylation of 3-methoxyphenethylamine represents a common and effective strategy. This precursor is commercially available and can be demethylated using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield 3-(2-Aminoethyl)phenol.

The final step in these syntheses involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid, often as a solution in an organic solvent like diethyl ether or isopropanol, to precipitate the stable hydrochloride salt.

Table 1: Comparison of Scalable Synthetic Routes to 3-(2-Aminoethyl)phenol

| Synthetic Route | Starting Material(s) | Key Reagents & Conditions | Advantages | Potential Challenges |

| Reduction of β-Nitrostyrene | 3-Hydroxybenzaldehyde, Nitromethane | 1. Base (for Henry reaction)2. H₂/Pd-C, Acidic alcohol | High yields, Mild conditions for reduction. google.com | Handling of nitromethane, Potential for side reactions in Henry condensation. |

| Reduction of Nitrile | 3-Hydroxyphenylacetonitrile | LiAlH₄ or H₂/Catalyst | Direct conversion from a common intermediate. | Use of hazardous reagents like LiAlH₄. |

| Reduction of Amide | 3-Hydroxyphenylacetamide | Zinc borohydride, THF google.com | High yield, Fewer side reactions reported for the unsubstituted analog. google.com | Availability and cost of the starting amide. |

| Demethylation | 3-Methoxyphenethylamine | HBr or BBr₃ | Utilizes a readily available precursor. | Harsh and corrosive reagents, Requires careful control of reaction conditions. |

Stereoselective Synthesis of Enantiopure Analogs

The synthesis of enantiomerically pure analogs of 3-(2-Aminoethyl)phenol is crucial for applications where specific stereoisomers exhibit desired biological activity. As 3-(2-Aminoethyl)phenol itself is achiral, this section refers to the synthesis of chiral analogs, such as those with a methyl group on the alpha-carbon of the ethyl chain. A common and industrially viable method for obtaining enantiopure amines is through the resolution of a racemic mixture .

This process typically involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pbworks.comstereoelectronics.org

A widely used chiral resolving agent for amines is tartaric acid , which is naturally available as the (+)-(2R,3R)-enantiomer. pbworks.com The process for resolving a racemic amino-analog of 3-(2-Aminoethyl)phenol would proceed as follows:

Salt Formation: The racemic amine is dissolved in a suitable solvent, such as methanol or ethanol (B145695), and treated with an equimolar amount of a single enantiomer of tartaric acid (e.g., (+)-tartaric acid). pbworks.com This forms a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate).

Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other. pbworks.com Upon slow cooling or partial evaporation of the solvent, the less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. It can be further purified by recrystallization to achieve high diastereomeric purity. stereoelectronics.org

Liberation of the Enantiopure Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free enantiopure amine. The amine can then be extracted into an organic solvent. pbworks.com

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other diastereomeric salt, can be treated similarly to recover the other enantiomer of the amine.

Salt Formation: Finally, the separated enantiopure amines are converted to their stable hydrochloride salts.

Table 2: General Steps for Chiral Resolution via Diastereomeric Salt Formation

| Step | Procedure | Purpose | Key Components |

| 1 | Salt Formation | Conversion of enantiomers into diastereomers. | Racemic amine, Chiral resolving acid (e.g., (+)-tartaric acid), Solvent (e.g., methanol). |

| 2 | Fractional Crystallization | Separation of diastereomers based on solubility differences. | Controlled cooling, Suitable solvent system. |

| 3 | Isolation of Diastereomer | Physical separation of the less soluble salt. | Filtration. |

| 4 | Liberation of Free Amine | Regeneration of the enantiomerically pure amine. | Base (e.g., NaOH), Extraction with organic solvent. |

| 5 | HCl Salt Formation | Conversion to a stable, crystalline solid. | Hydrochloric acid. |

Purification Techniques in Research Synthesis

The purification of this compound is a critical step to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as recrystallization, column chromatography, and thorough post-reaction workup are employed to achieve high purity.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. google.com The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. mt.com For a polar, salt-like compound such as this compound, polar solvents are generally suitable.

Commonly used solvents for the recrystallization of amine hydrochlorides include:

Alcohols: Methanol or ethanol are often good choices due to their ability to dissolve polar compounds upon heating and their relatively low boiling points, which facilitates removal.

Water: As a highly polar solvent, water can be effective, although the solubility of the hydrochloride salt might be high even at room temperature.

Mixed Solvent Systems: A mixture of solvents can be employed to fine-tune the solubility. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (like methanol or water) at an elevated temperature and then add a "poor" solvent (an antisolvent, like diethyl ether or acetone) until the solution becomes turbid. mt.com Upon cooling, pure crystals should form. For instance, a mixture of ethanol and diethyl ether or isopropanol and hexane (B92381) could be effective.

The process involves dissolving the crude product in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to promote the formation of large, pure crystals. youtube.com The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering impurities. youtube.com

Chromatographic Separations

Column chromatography is a powerful method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. longdom.org For the purification of 3-(2-Aminoethyl)phenol, which is a basic amine, special considerations are necessary to achieve good separation and avoid issues like peak tailing.

Stationary Phase: The most common stationary phase is silica (B1680970) gel . However, the acidic nature of silica can lead to strong, sometimes irreversible, adsorption of basic amines, resulting in poor separation and recovery. To mitigate this, amine-functionalized silica or basic alumina can be used as the stationary phase. biotage.com Alternatively, a small amount of a volatile base, such as triethylamine (B128534) (TEA) or ammonia , is often added to the mobile phase to neutralize the acidic sites on the silica gel. biotage.com

Mobile Phase (Eluent): A gradient of solvents with increasing polarity is typically used. A common system for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) (DCM) and a polar solvent such as ethyl acetate (B1210297) or methanol . For 3-(2-Aminoethyl)phenol, a mobile phase of dichloromethane and methanol with a small percentage (e.g., 0.1-1%) of triethylamine or ammonium (B1175870) hydroxide (B78521) would likely provide good separation.

Reversed-Phase Chromatography: An alternative is reversed-phase chromatography using a C18-functionalized silica column. In this case, the mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol , often with a pH modifier.

The crude product is dissolved in a minimal amount of the mobile phase, loaded onto the column, and the eluent is passed through. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Post-reaction Workup Protocols

A robust post-reaction workup is essential to isolate the crude product from the reaction mixture before final purification. For syntheses resulting in the 3-(2-Aminoethyl)phenol free base, a standard acid-base extraction is highly effective.

A typical workup protocol following a reduction reaction (e.g., LiAlH₄ reduction of a nitrile) would be as follows:

Quenching: The reaction is carefully quenched, often by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at a low temperature to decompose any remaining reducing agent.

Filtration: The resulting inorganic salts are removed by filtration. The filter cake is washed with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover any adsorbed product.

Extraction: The organic filtrate is combined with the washes and extracted with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

Basification and Re-extraction: The acidic aqueous layer is then made basic by the addition of a strong base (e.g., NaOH) to a pH greater than 10. This deprotonates the amine, converting it back to the free base. The free base is then extracted back into an organic solvent like dichloromethane or ethyl acetate.

Drying and Concentration: The combined organic extracts containing the free base are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude free base.

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in ether or another appropriate solvent to precipitate the this compound. The solid product is then collected by filtration and can be further purified by recrystallization.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-(2-Aminoethyl)phenol hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For the parent compound, m-tyramine (B1210026), the aromatic protons on the benzene (B151609) ring typically appear as complex multiplets in the range of δ 6.5-7.2 ppm. The two methylene (B1212753) groups of the ethylamine (B1201723) side chain (-CH₂-CH₂-NH₂) would present as two distinct triplets, typically around δ 2.5-3.0 ppm. Upon formation of the hydrochloride salt, the protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺) would lead to a downfield shift of the adjacent methylene protons due to the electron-withdrawing effect of the positive charge. The phenolic hydroxyl proton (-OH) signal can be broad and its position variable, often appearing between δ 4-8 ppm, and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of m-tyramine would show distinct signals for each carbon atom. nih.gov The aromatic carbons would resonate in the region of δ 110-160 ppm, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The two aliphatic carbons of the ethylamine side chain would appear at higher field, typically in the range of δ 30-50 ppm.

Interactive Data Table: Predicted NMR Data for this compound Note: These are predicted values based on typical ranges for similar functional groups and data for the parent compound, m-tyramine.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.2 | 110 - 160 |

| -CH₂- (adjacent to aryl) | ~2.7 | ~35 |

| -CH₂- (adjacent to NH₃⁺) | ~3.1 | ~42 |

| -NH₃⁺ | 7.5 - 8.5 (broad) | N/A |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured, allowing for the determination of the molecular formula. The nominal molecular weight of this compound is 173.64 g/mol . nih.gov

For the free base, m-tyramine, the electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns. A common fragmentation pathway for phenethylamines is the β-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a prominent iminium ion. For m-tyramine, this would correspond to a fragment at m/z 30 ([CH₂=NH₂]⁺). Another characteristic fragment arises from the benzylic cleavage, leading to a tropylium-like ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching of the phenolic group. The N-H stretching of the primary ammonium salt (-NH₃⁺) would appear as a broad band between 2800-3200 cm⁻¹, often with multiple smaller peaks. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1000-1200 cm⁻¹ range. An IR spectrum for the related p-tyramine hydrochloride shows these characteristic features. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in 3-(2-Aminoethyl)phenol. The UV-Vis spectrum of the parent compound, tyramine (B21549), shows absorption maxima at approximately 192 nm, 222 nm, and 276 nm. sielc.com These absorptions are due to the π → π* transitions of the phenolic chromophore. The position of these maxima can be influenced by the solvent and the pH of the solution.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are crucial for separating the compound of interest from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A common approach for analyzing tyramine and related compounds involves reversed-phase HPLC. sielc.comresearchgate.netnih.gov

A typical HPLC method would utilize a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net Gradient elution may be employed to achieve optimal separation of the main compound from any related impurities. UV detection is well-suited for this compound due to the strong absorbance of the phenol (B47542) chromophore, with a detection wavelength typically set at one of its absorption maxima, such as 275 nm or 220 nm. sielc.comsielc.com

Interactive Data Table: Example HPLC Method for Tyramine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for the analysis of tyramine-related compounds. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like phenethylamines, derivatization is often necessary to increase their volatility and improve chromatographic performance. koreascience.krnih.gov

Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA, or heptafluorobutyric anhydride, HFBA). koreascience.krnih.gov The derivatized analyte is then separated on a capillary GC column, typically with a non-polar stationary phase like a dimethylpolysiloxane. The separated components are subsequently ionized and detected by a mass spectrometer, which provides both quantitative data and mass spectra for structural confirmation. koreascience.krnih.govauburn.edu

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a cornerstone technique in chemical synthesis, providing fundamental validation of a compound's empirical and molecular formula. This process determines the mass percentage of each element within a sample, which is then compared against theoretically calculated values derived from the proposed chemical structure. For this compound, the established molecular formula is C₈H₁₂ClNO. nih.gov

Based on this formula and the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 173.64 g/mol . nih.gov

The primary purpose of this analysis in a research context is stoichiometric validation. By comparing the experimental percentages of C, H, N, and Cl with the theoretical values, researchers can confirm the identity and purity of a newly synthesized batch of this compound. A close correlation between the experimental and theoretical data provides strong evidence that the target compound has been successfully synthesized and is free from significant impurities.

Table 1: Theoretical Elemental Composition of this compound This table is generated based on the molecular formula C₈H₁₂ClNO and standard atomic weights.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 55.34 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.97 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.42 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.07 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.21 |

| Total | 173.643 | 100.00 |

Other Analytical Approaches (e.g., Thermal Analysis for Related Compounds)

Beyond elemental analysis, a suite of other analytical techniques is employed to fully characterize a chemical compound. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are particularly valuable for investigating the thermal properties of materials. mdpi.com These techniques provide critical data on melting point, decomposition temperature, and thermal stability, which are intrinsic properties of a pure compound. mdpi.com While specific thermal analysis data for this compound is not detailed in the reviewed literature, the characterization of related aminophenol compounds illustrates the utility of these methods.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It is widely used to determine melting points and other thermal transitions. For instance, a study on o-aminophenol showed a sharp endothermic peak at 176.07°C, corresponding to its melting temperature. walshmedicalmedia.comresearchgate.net The latent heat of fusion, which is the energy required to melt the solid, was also determined. walshmedicalmedia.com In another example, the thermal behavior of acetaminophen (B1664979) (a p-aminophenol derivative) was studied in the presence of p-aminophenol as an impurity. nih.govresearchgate.net DSC analysis revealed the formation of a eutectic mixture with a distinct melting temperature of 138°C, well below the melting point of pure acetaminophen (169°C), demonstrating DSC's utility in purity assessment and phase diagram construction. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated over time. This method is crucial for determining the thermal stability and decomposition profile of a substance. walshmedicalmedia.com In the analysis of o-aminophenol, TGA showed a one-step thermal degradation pattern that began at approximately 161°C and concluded around 194°C. walshmedicalmedia.com The maximum thermal decomposition temperature (Tmax) was observed at 175°C. walshmedicalmedia.comresearchgate.net Similarly, pure acetaminophen is shown to be thermally stable up to 172°C, after which decomposition begins, with a major weight loss of 76% occurring at 364°C. mdpi.com These analyses are critical for understanding the temperature limits within which a compound is stable.

Table 2: Thermal Analysis Data for Related Aminophenol Compounds This table presents findings from thermal analysis studies on compounds structurally related to 3-(2-Aminoethyl)phenol.

| Compound | Analytical Method | Observation | Value (°C) | Reference |

| o-Aminophenol | DSC | Melting Point | 176.07 | walshmedicalmedia.com |

| o-Aminophenol | TGA | Onset of Degradation | ~161 | walshmedicalmedia.com |

| o-Aminophenol | TGA | Max. Decomposition Temp. (Tmax) | 175 | walshmedicalmedia.comresearchgate.net |

| Acetaminophen | TGA | Onset of Decomposition | 172 | mdpi.com |

| Acetaminophen | DSC | Melting Point | 169 | researchgate.net |

| Acetaminophen/p-Aminophenol Mixture | DSC | Eutectic Melting Point | 138 | researchgate.net |

The application of these analytical approaches provides a comprehensive understanding of a chemical's identity, purity, and physical properties. For this compound, such characterization would be essential for its use in further research and development.

Biological Activity and Molecular Mechanisms of Action

Neuropharmacological Research

The neuropharmacological profile of 3-(2-Aminoethyl)phenol is centered on its role as a neuromodulator within the central nervous system, where it influences several critical neurotransmitter systems.

3-(2-Aminoethyl)phenol is a member of the trace amines, a group of endogenous amines that are structurally related to classical biogenic amine neurotransmitters. mayoclinic.org Though present in much lower concentrations than neurotransmitters like dopamine (B1211576) or serotonin, trace amines exert significant modulatory effects on synaptic transmission. mayoclinic.orgwikipedia.org They are closely associated with the metabolic pathways of dopamine, norepinephrine (B1679862), and serotonin. mayoclinic.org

The primary mechanism for this neuromodulation is through interaction with Trace Amine-Associated Receptors (TAARs), particularly TAAR1. nih.gov Tyramine (B21549) is an agonist of the TAAR1 receptor. nih.gov Activation of TAAR1 can influence dopaminergic and serotonergic systems, positioning trace amines like m-tyramine (B1210026) as key regulators of monoaminergic neurotransmission. nih.govwikipedia.org This interaction allows them to potentiate or, in some cases, oppose the actions of other neurotransmitters, highlighting their role as protean neuromodulators in the brain. mayoclinic.org

A significant action of 3-(2-Aminoethyl)phenol's parent compound, tyramine, is its ability to act as a catecholamine releasing agent. nih.govwikipedia.org It functions as an indirectly acting sympathomimetic by being taken up into presynaptic nerve terminals. nih.gov Once inside the neuron, it displaces stored monoamines, such as dopamine and norepinephrine, from synaptic vesicles. nih.govwikipedia.org This displacement leads to an increased concentration of these catecholamines in the synaptic cleft, thereby enhancing their signaling. wikipedia.org This "amphetamine-like" effect is a well-characterized presynaptic action of trace amines at higher concentrations. mayoclinic.org

Beyond its role in releasing catecholamines, 3-(2-Aminoethyl)phenol and its related compounds can directly interact with the receptors of these neurotransmitter systems. There is compelling evidence of "cross-talk" between the dopaminergic and adrenergic systems, where a neurotransmitter from one family can activate receptors of another. nih.gov Specifically, dopamine has been shown to bind to and activate certain adrenergic receptors. nih.gov

Research has demonstrated that dopamine can displace selective α2-adrenergic receptor ligands, indicating a direct interaction. Binding competition studies in the brains of various species showed that dopamine binds to α2-adrenergic receptors, albeit with a lower affinity than norepinephrine. This promiscuous interaction suggests that compounds like m-tyramine, which influence dopamine levels, can indirectly and directly modulate adrenergic signaling pathways. nih.gov The compound's ability to stimulate both β-adrenergic and dopaminergic receptors has been observed in some physiological responses. nih.gov

3-(2-Aminoethyl)phenol can modulate the biosynthesis of dopamine through several interconnected mechanisms. Dopamine synthesis begins with the amino acid L-tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase, and then to dopamine by aromatic L-amino acid decarboxylase. As a trace amine, m-tyramine is metabolically linked to this pathway. mayoclinic.org

By increasing the release of dopamine from vesicles, m-tyramine influences the feedback mechanisms that regulate dopamine synthesis. nih.gov Furthermore, its interaction with TAAR1 receptors can modulate the activity of dopaminergic neurons, which in turn affects the rate of dopamine synthesis and turnover. wikipedia.org The entire process is tightly regulated, with surplus dopamine being taken back into the presynaptic terminal by the dopamine transporter (DAT) for either repackaging or degradation.

Exploration of Neuroprotective Properties

The exploration into the neuroprotective potential of 3-(2-Aminoethyl)phenol (m-tyramine) has yielded complex results, with some studies suggesting a potential for neurotoxicity under specific pathological conditions rather than neuroprotection.

A study investigating the interaction between tyramine and Amyloid Beta 42 (Aβ42), a peptide centrally implicated in Alzheimer's disease, found a detrimental synergy. nih.gov In a yeast model expressing Aβ42, treatment with tyramine led to significantly higher levels of reactive oxygen species (ROS) compared to controls. fao.orgnih.gov This suggests that tyramine can exacerbate oxidative stress in the presence of Aβ42. The study also demonstrated that this synergistic toxicity impairs mitochondrial function through increased oxidative damage and leads to mitochondrial DNA damage. fao.orgnih.gov These findings point towards a potentially harmful role for tyramine in the context of Alzheimer's disease pathology. nih.gov

Conversely, some therapeutic agents with neuroprotective properties, such as certain Monoamine Oxidase inhibitors (MAOIs), are known to interact with the tyramine pathway. nih.gov However, in these instances, the neuroprotection is attributed to the inhibitor drug itself, not to tyramine.

Table 1: Effects of Tyramine in the Presence of Amyloid Beta 42 (Aβ42)

| Observation | Finding | Implication | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) Production | Significantly higher ROS levels in yeast expressing Aβ42 treated with tyramine. | Synergistic toxicity and exacerbation of oxidative stress. | fao.orgnih.gov |

| Mitochondrial Function | Impaired mitochondrial functioning and increased mitochondrial DNA damage. | Detrimental effect on cellular energy metabolism and integrity. | fao.orgnih.gov |

| Cellular Rescue | Addition of exogenous glutathione (B108866) (GSH) rescued cells, indicating depletion of intracellular GSH. | The toxicity is linked to the depletion of the cell's primary antioxidant defense. | nih.gov |

Effects on Specific Enzyme Systems (e.g., Monoamine Oxidases)

3-(2-Aminoethyl)phenol is a substrate for monoamine oxidases (MAO), which are key enzymes in the degradation of biogenic amines. nih.gov MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for breaking down neurotransmitters like norepinephrine, serotonin, and dopamine.

Tyramine is primarily metabolized by MAO-A. nih.gov The action of MAO enzymes prevents excessive buildup of tyramine and other monoamines. mayoclinic.org Inhibition of these enzymes, as occurs with MAOI medications, prevents the breakdown of tyramine. nih.gov This leads to an accumulation of tyramine, which can then displace large amounts of stored catecholamines, potentially leading to a hypertensive crisis. nih.govwikipedia.org This interaction, often referred to as the "cheese effect," underscores the critical role of MAO enzymes in metabolizing 3-(2-Aminoethyl)phenol and maintaining neurochemical balance. nih.gov

Potential in Neurological Disorder Research

3-(2-Aminoethyl)phenol, also known as m-Tyramine, is the parent compound of 3-(2-Aminoethyl)phenol hydrochloride. nih.govnih.gov As a structural isomer of the well-known neuromodulator tyramine (p-tyramine), m-Tyramine is classified as a trace amine and has been identified as a human urinary metabolite and a neurotransmitter. nih.gov Trace amines are a family of endogenous compounds that, despite their low concentrations in the brain, play significant roles in modulating monoaminergic systems, including those involving dopamine, norepinephrine, and serotonin.

The mechanism of action for related phenethylamines involves regulating monoamine neurotransmission by binding to Trace Amine-Associated Receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. wikipedia.org This action can lead to central nervous system stimulation. wikipedia.org While direct research on this compound's role in specific neurological disorders is limited, the activity of its parent compound and related molecules provides a basis for its potential investigation. For instance, research has pointed to a possible connection between elevated levels of tyramine and migraines. wikipedia.org Studies have shown that migraine and cluster diseases are associated with an increase in circulating neurotransmitters, including tyramine, within key brain regions like the hypothalamus and dopaminergic system. wikipedia.org

Furthermore, the broader class of phenethylamines, to which 3-(2-Aminoethyl)phenol belongs, acts as a central nervous system stimulant in humans. wikipedia.org These compounds can enhance the action of serotonin, norepinephrine, and dopamine. wikipedia.org This neuromodulatory profile suggests that this compound could be a valuable tool in preclinical research models of neurological and psychiatric conditions where monoaminergic systems are implicated.

Investigation of Broader Biological Activities (e.g., Anti-inflammatory, Antioxidant for related thiourea (B124793) derivatives)

While this compound itself is primarily a research chemical, its core structure is a valuable scaffold for synthesizing derivatives with diverse biological activities. Of particular note are the thiourea derivatives, which have been extensively studied for their therapeutic potential. researchgate.netresearchgate.net Thiourea and its derivatives are recognized for a wide range of pharmacological effects, including anti-inflammatory and antioxidant properties. nih.govresearchgate.net

Anti-inflammatory Activity: Thiourea derivatives have demonstrated notable anti-inflammatory effects. Studies on novel thiourea compounds have shown they can inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov This anti-inflammatory potential makes these derivatives interesting candidates for research into conditions with a significant inflammatory component. nih.govresearchgate.net

Antioxidant Activity: Thiourea derivatives are also known to be potent free radical scavengers and antioxidants. researchgate.nethueuni.edu.vn Their antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.nethueuni.edu.vn The mechanism is believed to involve hydrogen atom transfer (HAT) to neutralize free radicals. researchgate.net The effectiveness of these derivatives can be influenced by their specific molecular structure. For example, in a comparative study, 1,3-diphenyl-2-thiourea (DPTU) showed significantly better free radical scavenging activity than 1-benzyl-3-phenyl-2-thiourea (BPTU). researchgate.nethueuni.edu.vn

Table 1: Antioxidant Activity of Selected Thiourea Derivatives

| Compound | DPPH Scavenging Activity (IC50 in mM) | ABTS Scavenging Activity (IC50 in mM) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 | researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 | researchgate.nethueuni.edu.vn |

These findings highlight that while this compound serves as a foundational chemical, its modification into thiourea derivatives unlocks a broad spectrum of biological activities worthy of further investigation. researchgate.netresearchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Phenolic Ring Substitutions on Biological Activity

The position of substituents on the phenyl ring is a crucial determinant of receptor selectivity and affinity. pharmacy180.com For phenethylamines, maximal adrenergic activity is often associated with hydroxyl groups at the meta and para positions, as seen in catecholamines. pharmacy180.com However, strategic placement of single substituents can confer selectivity for specific receptor subtypes.

Halogenation of the phenolic ring is a common strategy in medicinal chemistry to modulate a ligand's pharmacological profile. The introduction of halogen atoms can alter binding affinity through various mechanisms, including changes in electronics and the formation of halogen bonds with the receptor.

A study involving the synthesis and testing of 3-chlorotyramine, a direct analogue of 3-(2-Aminoethyl)phenol, demonstrated that this chlorinated compound possesses a binding affinity for the D2 dopamine (B1211576) receptor similar to that of dopamine itself. conicet.gov.ar This finding underscores that halogen substitution at the 3-position can be well-tolerated and can mimic the interactions of the endogenous ligand's hydroxyl group. conicet.gov.ar

In broader studies of phenethylamine (B48288) derivatives, halogenation at other positions has also been shown to impact receptor affinity. For instance, in a series of compounds targeting the 5-HT2A receptor, substitutions at the para-position of the phenyl ring with halogen atoms like chlorine and bromine were found to be compatible with significant binding affinity. biomolther.orgresearchgate.net

The following table presents binding affinity data for a series of phenethylamine derivatives at the 5-HT2A receptor, illustrating the effect of various substitutions.

Table 1: Binding Affinity of Substituted Phenethylamine Derivatives for the 5-HT2A Receptor Data sourced from Biomolecules & Therapeutics (2022) researchgate.net

| Compound | Substitution at R-position (para) | Ki (nM) |

|---|---|---|

| 1 | -H | 685.70 |

| 2 | -Cl | 23.97 |

| 3 | -Br | 58.78 |

| 4 | -CH3 | 130.0 |

The steric and electronic effects of substituents on the phenolic ring play a pivotal role in determining binding affinity. The position of the hydroxyl group is particularly critical. Studies have shown that for dopamine receptors, the presence of a hydroxyl group at the meta-position (as in 3-(2-Aminoethyl)phenol) is more favorable for binding than a hydroxyl group at the para-position (as in tyramine). nih.govbiorxiv.org

The combination of both a meta and a para hydroxyl group, as found in dopamine, further enhances affinity compared to the individual hydroxyl groups alone. conicet.gov.ar This suggests a specific and productive interaction between the two hydroxyl groups and a network of serine residues within the D2 receptor binding pocket. conicet.gov.arbiorxiv.org The introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, onto the benzene (B151609) nucleus of a phenethylamine derivative has been shown to induce anorectic activity where none existed in the parent compound. nih.gov

Modifications of the Aminoethyl Side Chain

Modifications to the two-carbon chain separating the phenyl ring from the amino group, and to the amino group itself, are critical for receptor interaction and selectivity.

The degree of substitution on the nitrogen atom significantly influences receptor selectivity. As a general rule for adrenergic receptors, increasing the size of the N-alkyl substituent tends to decrease activity at α-receptors while increasing activity at β-receptors. pharmacy180.com For instance, norepinephrine (B1679862) (with a primary amine) is a potent α-agonist, whereas isoproterenol (B85558) (with a bulky isopropyl group on the amine) is a potent β-agonist with little α-activity. pharmacy180.com Furthermore, primary and secondary amines generally exhibit more potent direct-acting agonist activity than tertiary or quaternary amines. pharmacy180.com

In the context of the dopamine transporter (DAT), studies on β-phenethylamine derivatives have shown that compounds with longer alkyl groups tend to have stronger inhibitory activities on dopamine reuptake. nih.gov

Comparison with Positional Isomers (e.g., Tyramine (B21549) Hydrochloride)

Comparing 3-(2-Aminoethyl)phenol (meta-tyramine) with its positional isomer, 4-(2-Aminoethyl)phenol (para-tyramine or Tyramine), reveals striking differences in biological activity, highlighting the importance of the hydroxyl group's position.

At the dopamine D2 receptor (D2R), meta-tyramine has a significantly greater binding affinity than para-tyramine. nih.gov Molecular dynamics simulations and functional assays have shown that meta-tyramine acts as a partial agonist, while para-tyramine is a much weaker partial agonist. biorxiv.org The higher potency and efficacy of meta-tyramine are attributed to its ability to form more stable interactions with key serine residues (specifically S193) in the D2R binding pocket. biorxiv.org

Conversely, at the trace amine-associated receptor 1 (TAAR1), the rank order of potency is often reversed. Multiple studies show that para-tyramine is a more potent agonist at human, rat, and mouse TAAR1 than meta-tyramine. nih.govwikipedia.orgqianlilab.org

Table 2: Comparative Activity of Positional Isomers at Different Receptors

| Receptor | 3-(2-Aminoethyl)phenol (meta-tyramine) | Tyramine (para-tyramine) | Reference |

|---|---|---|---|

| Dopamine D2 Receptor (D2R) | Higher affinity, partial agonist | Significantly lower affinity, weaker partial agonist | nih.govbiorxiv.org |

| Trace Amine-Associated Receptor 1 (TAAR1) | Lower potency agonist | Higher potency agonist | nih.govqianlilab.org |

Rational Design of Novel Ligands and Probes

The 3-(2-Aminoethyl)phenol scaffold serves as a valuable starting point for the rational design of novel bioactive compounds. nih.gov Its structure is considered a "privileged scaffold" because it is present in numerous bioactive natural products and synthetic drugs. ucl.ac.uk

Medicinal chemists have utilized 3-(2-Aminoethyl)phenol in the synthesis of more complex heterocyclic structures, such as tetrahydroisoquinolines (THIQs). acs.orgresearchgate.net For example, it was used as a key intermediate in a Pictet-Spengler reaction to synthesize a compound that was reported to have antimalarial properties. acs.org Similarly, it has been a building block for creating scaffolds used in the development of inhibitors for botulinum neurotoxin A, where the designed molecule targets a zinc ion in the enzyme's active site. researchgate.net

The development of 3-chlorotyramine was a direct result of a rational design approach, where molecular modeling predicted its affinity for the D2 receptor, which was subsequently confirmed through synthesis and experimental testing. conicet.gov.ar These examples demonstrate the utility of the 3-(2-Aminoethyl)phenol core in designing new molecules with specific therapeutic functions.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations to Predict Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 3-(2-aminoethyl)phenol, docking simulations are crucial for understanding its interactions with target receptors, such as the dopamine (B1211576) D2 receptor (D2R).

Predicting the binding affinity between a ligand and its receptor is a primary goal of molecular docking. This is often expressed through values like the dissociation constant (Kd), the half-maximal effective concentration (pEC50), or calculated binding free energies.

In studies comparing meta-tyramine, para-tyramine, and the endogenous neurotransmitter dopamine at the D2R, concentration-response curves have been generated to determine their respective binding affinities and efficacies for various signaling pathways. acs.org These simulations help quantify how strongly meta-tyramine binds to the receptor and initiates a biological response. The binding affinity is influenced by the sum of interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the protein's binding site. mdpi.com Models like MetaDTA and other consensus models have been developed to improve the accuracy of drug-target binding affinity (DTA) predictions, which is a critical step in drug discovery. youtube.comnih.gov

Table 1: Comparative Binding Affinity and Efficacy at the Dopamine D2 Receptor Note: This table is a representation of typical data obtained from such studies. Actual values can be found in the cited literature.

Beyond predicting affinity, molecular docking reveals the specific interactions within the binding pocket that anchor the ligand. For aminergic G protein-coupled receptors (GPCRs), key interactions often involve transmembrane (TM) helices. acs.org

Simulations have shown that for ligands like meta-tyramine, contacts with residues in TM5 and TM6 of the D2 receptor are critical. acs.org Specifically, the hydroxyl group of meta-tyramine can form favorable hydrogen bonds with serine residues, such as S5.42 and S5.46, within the orthosteric binding site. acs.org The pattern of these interactions—for instance, whether a ligand interacts exclusively with TM5 or simultaneously with TM5 and TM6—can determine the functional outcome, such as G protein-biased agonism. acs.org Visual analysis of the binding pocket, which is often composed of hydrophobic and charged residues, helps in understanding the versatility of the site in accommodating different ligands. mdpi.com

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It provides insights into properties like molecular orbital energies, charge distribution, and molecular electrostatic potential, which govern a molecule's reactivity. nih.gov

While specific DFT studies focusing solely on the isolated 3-(2-aminoethyl)phenol molecule were not identified in the surveyed literature, the methodology is widely applied to similar compounds. DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set to solve for the electron density of the system. From this, crucial electronic properties are derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. Such analyses help explain the nature of chemical bonds and the non-covalent interactions that are fundamental to ligand-receptor binding.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-receptor complex over time. acs.org Conformational analysis, often a part of MD studies, explores the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels.

For 3-(2-aminoethyl)phenol, MD simulations have been used to elucidate the structural and dynamic events associated with its binding to GPCRs like the D2 receptor. acs.org Advanced techniques such as well-tempered metadynamics, an enhanced sampling method, can reveal the free energy landscape of the binding process, identifying stable binding poses and the pathways for ligand entry and exit. acs.org These simulations can show how the binding of meta-tyramine induces specific conformational changes in the receptor, particularly in regions like the intracellular loops, which are crucial for initiating downstream signaling.

Prediction of Substituent Effects on Receptor Affinity

Computational studies are highly effective at predicting how small changes in a molecule's structure, such as the position of a substituent, can impact its biological activity. The difference between meta-tyramine and its isomer, para-tyramine, lies in the position of the hydroxyl group on the phenyl ring.

Comparative computational studies have demonstrated that this seemingly minor difference leads to distinct binding mechanisms and functional profiles. acs.org For example, at the D2 receptor, meta-tyramine establishes a unique pattern of interactions with TM5 and TM6 that differs from that of para-tyramine and the endogenous agonist dopamine. acs.org This difference in interaction patterns, stemming directly from the meta-position of the hydroxyl substituent, is linked to a different signaling profile, highlighting how substituent placement can fine-tune a ligand's pharmacological properties. acs.org These structure-activity relationship (SAR) insights are fundamental for designing novel molecules with desired receptor affinities and functional outcomes.

Table 2: Chemical Compounds Mentioned

Synthesis and Investigation of Derivatives of 3 2 Aminoethyl Phenol Hydrochloride

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-(2-Aminoethyl)phenol is a prime site for chemical modification, allowing for the synthesis of various ether and ester derivatives. These reactions are fundamental in medicinal chemistry for altering a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Tailored functionalization is a key strategy to enhance the biological activity of natural phenols. nih.gov The hydroxyl group can readily undergo classical etherification and esterification reactions. nih.gov For instance, esterification of the hydroxyl group of similar phenolic compounds, like tyrosol, with various phenolic acids has been shown to significantly enhance antioxidant activity. nih.gov Similarly, etherification can be performed to introduce different alkyl or aryl groups, leading to compounds with modified biological profiles. A common strategy involves reacting the phenol (B47542) with an alkyl halide in the presence of a base to form an ether linkage. This approach allows for the introduction of a wide range of substituents, which can influence the molecule's interaction with biological targets.

Derivatization at the Amino Group (e.g., Thiourea (B124793) Derivatives)

The primary amino group in 3-(2-Aminoethyl)phenol hydrochloride is a nucleophilic center that readily participates in various chemical transformations. Derivatization of this group is a common strategy to create compounds with novel biological properties. nih.govmdpi.com A prominent class of derivatives is thioureas, which are known for a wide spectrum of pharmacological activities. mdpi.comdergipark.org.trsemanticscholar.org

The synthesis of thiourea derivatives is typically achieved by reacting the primary amine with an appropriately substituted isothiocyanate. analis.com.mymdpi.com This reaction is generally straightforward and results in high yields, allowing for the creation of a large structural diversity of N,N'-disubstituted thioureas. mdpi.com For example, new thiourea derivatives have been synthesized by reacting various phenylenediamines with 1-naphthyl isothiocyanate in dichloromethane (B109758) (DCM) under reflux conditions. analis.com.my

The general synthetic scheme is as follows: R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'

This synthetic flexibility allows for the introduction of various aryl and alkyl groups (R'), which can significantly impact the biological activity of the final compound. mdpi.com The resulting thiourea derivatives are characterized by the thione (C=S) functional group, which is crucial for their biological effects. mdpi.com

Formation of Heterocyclic Scaffolds (e.g., Tetrahydroisoquinoline)

The β-phenylethylamine backbone of this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, most notably tetrahydroisoquinolines (THIQs). nih.gov THIQs are a core structural motif found in numerous naturally occurring alkaloids with a wide range of biological activities. nih.gov

The biosynthesis and chemical synthesis of simple THIQs are often achieved through the condensation of a β-phenylethylamine with a formaldehyde or acetaldehyde equivalent. nih.gov This process, known as the Pictet-Spengler reaction, involves an electrophilic aromatic substitution on the electron-rich phenol ring, leading to the formation of the heterocyclic ring system. nih.gov The presence of the hydroxyl group on the aromatic ring of 3-(2-Aminoethyl)phenol activates the ring, facilitating this cyclization reaction. The resulting 6-hydroxy-tetrahydroisoquinoline scaffold can then be further modified to create a library of compounds for biological screening.

Biological Evaluation of Synthesized Derivatives

The derivatives synthesized from this compound are subjected to various biological assays to determine their therapeutic potential.

Assessment of Antimicrobial Activity for Related Compounds

Derivatives of phenolic compounds are widely studied for their antimicrobial properties against both planktonic bacteria and biofilms. nih.gov The antimicrobial activity of phenols is often related to their ability to disrupt cell membrane integrity and function. nih.gov

Schiff bases, formed by the condensation of an amine with an aldehyde, are a class of compounds derived from aminophenols that have shown significant antimicrobial activity. researchgate.netekb.egresearchgate.net For example, a series of 3-aminophenol derivatives were synthesized and tested for their in vitro antimicrobial activity, with several compounds showing good activity against the tested microbial strains. researchgate.net Similarly, new Schiff base ligands derived from related aminophenols have demonstrated significant biological activity against Escherichia coli. researchgate.net

Furthermore, β-amino acid derivatives containing a 2-hydroxyphenyl moiety have been synthesized and evaluated for their antimicrobial effects. mdpi.com Several of these compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Phenolic Allyl Derivatives | S. epidermidis, P. aeruginosa | Increased potency against planktonic cells | nih.gov |

| Schiff Base Derivatives | Escherichia coli | Significant biological activity | researchgate.net |

| 3-Aminophenol Derivatives | Various bacterial and fungal strains | Good antimicrobial activity | researchgate.net |

| β-Amino Acid Derivatives | S. aureus, M. luteum, C. tenuis, A. niger | Good antibacterial and significant antifungal activity | mdpi.com |

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a synthesized compound for a specific biological target, a key step in drug discovery. nih.gov These assays typically use a radiolabeled ligand that binds to the receptor. The synthesized compound is then tested for its ability to compete with the radioligand for the binding site. nih.gov

Derivatives of 3-(2-Aminoethyl)phenol, due to their structural similarity to neurotransmitters like dopamine (B1211576) and tyramine (B21549), are potential candidates for binding to various G-protein coupled receptors (GPCRs). For example, biphenylalkoxyamine derivatives have been evaluated for their binding affinity to the human histamine H₃ receptor (hH₃R). mdpi.com In these studies, a radioligand binding assay with [³H]Nα-methylhistamine was used to determine the inhibitory constant (Ki) of the test compounds. mdpi.com The results showed that many of the synthesized compounds had a high binding affinity in the nanomolar range, indicating their potential as H₃ receptor ligands. mdpi.com

| Compound Class | Receptor Target | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Biphenylalkoxyamine Derivatives | Human Histamine H₃ Receptor (hH₃R) | Radioligand Binding Assay | Nanomolar binding affinity (Ki: 19-561 nM) | mdpi.com |

Enzyme Inhibition Studies

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. mdpi.com Derivatives of 3-(2-Aminoethyl)phenol have been investigated as inhibitors of various enzymes.

Phenolic compounds are known to be inhibitors of bacterial carbonic anhydrases (CAs). nih.gov In one study, a panel of phenols was investigated for their inhibitory activity against CAs from pathogenic bacteria. 3-Aminophenol, a structurally related compound, was found to be among the most effective inhibitors, with inhibition constants (KI) in the submicromolar to low micromolar range. nih.gov

Thiourea derivatives have also been evaluated for their enzyme inhibitory potential against enzymes such as tyrosinase and various cholinesterases. dergipark.org.tr For instance, a series of novel thiourea derivatives demonstrated good butyrylcholinesterase (BChE) inhibitory activity. dergipark.org.tr Tyrosinase inhibition is another area of interest, with compounds like kojic acid acting as competitive inhibitors. mdpi.com Studies on novel phenolic derivatives have been conducted to evaluate their inhibitory effects on mushroom tyrosinase activity. nih.gov

| Compound Class | Enzyme Target | Inhibition Constant/Activity | Reference |

|---|---|---|---|

| Simple Phenols (e.g., 3-Aminophenol) | Bacterial Carbonic Anhydrase (NgCAα) | Kᵢ in the range of 0.6–1.7 µM | nih.gov |